(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid (2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid An agent derived from licorice root. It is used for the treatment of digestive tract ulcers, especially in the stomach. Antidiuretic side effects are frequent, but otherwise the drug is low in toxicity.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444848
InChI: InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27?,30+,31-,32-,33+,34+/m0/s1
SMILES: CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Molecular Formula: C34H50O7
Molecular Weight: 570.8 g/mol

(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

CAS No.:

Cat. No.: VC13444848

Molecular Formula: C34H50O7

Molecular Weight: 570.8 g/mol

* For research use only. Not for human or veterinary use.

(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid -

Specification

Molecular Formula C34H50O7
Molecular Weight 570.8 g/mol
IUPAC Name (2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Standard InChI InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27?,30+,31-,32-,33+,34+/m0/s1
Standard InChI Key OBZHEBDUNPOCJG-ILYNEHRHSA-N
Isomeric SMILES C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O
SMILES CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Canonical SMILES CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Introduction

Molecular Structure and Physicochemical Properties

Stereochemistry and Functional Groups

The compound’s structure features a pentacyclic triterpenoid backbone with seven methyl groups, a 13-oxo moiety, and a hemisuccinate ester group at position 10. Its absolute configuration is defined by chiral centers at positions 2S, 4aS, 6aS, 6bR, 8aR, 10S, 12aS, and 14bR . The hemisuccinate group (3-carboxypropanoyloxy) enhances solubility and enables interactions with biological targets, while the carboxylic acid at position 2 contributes to ionic binding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₃₄H₅₀O₇
Molecular Weight570.8 g/mol
CAS Number5697-56-3
Melting Point292.8°C
SolubilitySoluble in DMSO, ethanol; insoluble in water
logP7.11 (predictive)
Topological Polar Surface Area117.97 Ų

Spectroscopic and Crystallographic Data

X-ray crystallography confirms the compound’s stereochemistry, with a monoclinic crystal system and space group P2₁ . The sodium salt form (C₇₆H₁₁₉NaO₁₈) has been characterized in a water/butan-2-one solvate, revealing intermolecular hydrogen bonds stabilizing the lattice .

Synthesis and Modifications

Synthetic Routes

Carbenoxolone is synthesized via esterification of glycyrrhetinic acid with succinic anhydride under acidic conditions. The process selectively targets the hydroxyl group at position 30 of the triterpenoid backbone . Industrial-scale production involves refluxing glycyrrhetinic acid in pyridine with succinic anhydride, followed by purification via recrystallization .

Structural Analogues

Modifications at the hemisuccinate group or methyl substituents alter bioactivity. For example:

  • Sodium Carbenoxolone: Enhances water solubility for oral formulations .

  • Methyl ester derivatives: Improve blood-brain barrier penetration but reduce anti-inflammatory potency .

Biological Activities and Mechanisms

Gap Junction Inhibition

Carbenoxolone is a potent inhibitor of connexin-based gap junctions, blocking intercellular communication by binding to the extracellular loop of connexin proteins (IC₅₀ = 10–50 μM) . This property is exploited in neuroscience research to study synaptic transmission and in cardiology to prevent arrhythmias .

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition

The compound inhibits 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol in tissues. By reducing glucocorticoid activation, Carbenoxolone ameliorates metabolic syndrome features in animal models, including hepatic steatosis and insulin resistance .

Table 2: Pharmacological Targets and Effects

TargetEffectModel System
Connexin 43Gap junction inhibition (IC₅₀ = 25 μM)In vitro
11β-HSD1Cortisol reduction (EC₅₀ = 0.1 μM)Mice
IL-23/Th17 pathwaySuppression of autoimmune encephalitisEAE mice
SREBP1CInhibition of hepatic lipogenesisObese mice

Neuroprotective and Anti-Inflammatory Effects

In rodent stroke models, Carbenoxolone reduces infarction size by 40–60% when administered post-ischemia, likely via gap junction blockade and attenuation of excitotoxicity . It also suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages by inhibiting NF-κB translocation .

Pharmacokinetics and Toxicology

Absorption and Metabolism

Carbenoxolone exhibits poor oral bioavailability (<10%) due to first-pass metabolism. It undergoes hepatic glucuronidation and renal excretion, with a plasma half-life of 6–8 hours in humans . The sodium salt form improves absorption but increases renal toxicity risk .

Toxicity Profile

Chronic administration in rodents causes mineralocorticoid excess symptoms (hypertension, hypokalemia) via 11β-HSD2 inhibition . Hepatotoxicity is observed at doses >100 mg/kg, necessitating cautious dosing in clinical trials .

Clinical and Preclinical Applications

Experimental Uses

  • Atrial Fibrillation: Reduces inflammation and arrhythmia incidence in animal models by inhibiting macrophage migration .

  • Obesity and NAFLD: Decreases hepatic triglyceride content by 50% in diet-induced obese mice via SREBP1C downregulation .

  • Multiple Sclerosis: Delays experimental autoimmune encephalitis onset by suppressing IL-23 and Th17 cell differentiation .

Clinical Trials

While no Phase III trials are completed, Phase II studies explore topical Carbenoxolone for esophagitis and oral formulations for metabolic disorders . Challenges include dose-limiting hypertension and drug-drug interactions with corticosteroids .

Future Directions

Combination Therapies

Recent patents highlight Carbenoxolone’s potential in immunotherapy combinations. Co-administration with PD-1/PD-L1 inhibitors enhances anti-tumor immunity in murine melanoma models, possibly by reducing intratumoral glucocorticoid activity .

Targeted Delivery Systems

Nanoparticle-encapsulated Carbenoxolone (e.g., PLGA nanoparticles) improves brain delivery in glioblastoma models, achieving 3-fold higher tumor concentrations than free drug .

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